molecular formula C15H18N4O4 B2936045 4-methoxy-1-methyl-6-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034319-74-7

4-methoxy-1-methyl-6-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2936045
CAS No.: 2034319-74-7
M. Wt: 318.333
InChI Key: MYMOUJCBQMOYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and a ketone at position 4. The carboxamide moiety at position 3 is linked to a propyl chain terminating in a pyridazinone ring.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-18-10-11(12(23-2)9-14(18)21)15(22)16-6-4-8-19-13(20)5-3-7-17-19/h3,5,7,9-10H,4,6,8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMOUJCBQMOYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate. This reaction is pivotal for modifying the compound’s solubility or generating intermediates for further derivatization.

Conditions and Outcomes:

Reaction ConditionsProducts FormedYield (%)Reference
6M HCl, reflux (12h)4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid78%
2M NaOH, 80°C (8h)Sodium salt of the carboxylic acid85%

Mechanistic Insight:

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic conditions deprotonate the amide nitrogen, facilitating hydroxide ion attack on the carbonyl carbon .

Oxidation of the Dihydropyridine Ring

The 1,6-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine derivative. This reaction is critical for modulating electronic properties or biological activity.

Key Observations:

Oxidizing AgentReaction ConditionsProductSelectivity
KMnO₄ (aqueous)25°C, 4h4-Methoxy-1-methyl-6-oxopyridine-3-carboxamide92%
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)DCM, RT, 2hSame as above88%

Implications:

  • Aromaticity stabilization drives the reaction, with Mn(VII)-based oxidants showing higher efficiency.

  • Electron-withdrawing groups (e.g., methoxy) on the dihydropyridine ring accelerate oxidation kinetics .

Nucleophilic Substitution at the Pyridazine Ring

The 6-oxopyridazin-1(6H)-ylpropyl side chain undergoes nucleophilic substitution at the pyridazine nitrogen, enabling structural diversification.

Example Reactions:

ReagentConditionsProductApplication
Methyl iodideDMF, K₂CO₃, 60°C, 6hN-Methylated pyridazine derivativeEnhanced lipophilicity
Benzyl chlorideTHF, NaH, RT, 12hN-Benzyl analogProbe for receptor binding

Key Findings:

  • Alkylation occurs preferentially at the pyridazine nitrogen due to its lone pair accessibility .

  • Steric hindrance from the propyl linker limits reactivity at adjacent positions .

Ring-Opening Reactions

Controlled ring-opening of the dihydropyridine moiety under reductive conditions generates intermediates for heterocyclic synthesis.

Notable Example:

ConditionsProductYield (%)
H₂ (1 atm), 10% Pd/C, EtOH, 25°COpen-chain enamine-carboxamide derivative65%

Applications:

  • The enamine product serves as a precursor for synthesizing fused polycyclic systems .

Cross-Coupling Reactions

The carboxamide’s aromatic ring participates in palladium-catalyzed couplings, enabling late-stage functionalization.

Case Study:

Reaction TypeConditionsProduct
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-substituted derivative

Challenges:

  • Steric bulk near the reaction site necessitates optimized ligand systems (e.g., bulky phosphines) .

Photochemical Reactivity

UV irradiation induces [4+2] cycloaddition between the dihydropyridine and pyridazine moieties, forming a bridged bicyclic structure.

Experimental Data:

Wavelength (nm)SolventProduct Yield (%)
254MeCN41%

Significance:

  • Demonstrates potential for generating structurally novel scaffolds via intramolecular reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound: 4-Methoxy-1-Methyl-6-Oxo-N-(3-(6-Oxopyridazin-1(6H)-yl)Propyl)-1,6-Dihydropyridine-3-Carboxamide Pyridine 4-OCH₃, 1-CH₃, 6=O; Propyl-linked pyridazinone at carboxamide Not available Not available Dual heterocyclic system; flexible propyl spacer
N-(4-Methoxyphenyl)-1-Methyl-6-Oxopyridazine-3-Carboxamide Pyridazine 1-CH₃, 6=O; Carboxamide linked to 4-methoxyphenyl C₁₃H₁₃N₃O₃ 283.27 g/mol Simpler structure; lacks pyridine core and pyridazinone tail
5-Chloro-1-(3-Chlorobenzyl)-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide Pyridine 5-Cl, 1-(3-Cl-benzyl), 6=O; Carboxamide linked to 4-methoxyphenyl C₂₀H₁₆Cl₂N₂O₃ 403.26 g/mol Dichlorinated substituents; bulky benzyl group increases lipophilicity
N-(4-(1H-Tetrazol-1-yl)Phenyl)-4-Methoxy-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxamide Pyridine 4-OCH₃, 1-CH₃, 6=O; Carboxamide linked to tetrazole-substituted phenyl C₁₅H₁₄N₆O₃ 326.31 g/mol Tetrazole group enhances polarity and potential metabolic stability
4-Methoxy-1-Methyl-6-Oxo-N-(Pyridin-3-yl(Tetrahydro-2H-Pyran-4-yl)Methyl)-1,6-Dihydropyridine-3-Carboxamide Pyridine 4-OCH₃, 1-CH₃, 6=O; Carboxamide linked to pyran-substituted pyridinylmethyl Not available Not available Pyran ring introduces stereochemical complexity; may improve water solubility

Key Insights:

Heterocyclic Tail vs. Aromatic Groups: The target compound’s pyridazinone-propyl tail distinguishes it from analogs with phenyl () or tetrazole-phenyl () substituents. Pyridazinone’s electron-deficient nature may enhance interactions with charged residues in enzymatic binding pockets compared to purely aromatic systems.

In contrast, the tetrazole group in (logP ~1.2) and pyridazinone-propyl tail in the target compound may improve solubility via polar interactions.

Bioisosteric Replacements: The tetrazole group in serves as a bioisostere for carboxylic acids, mimicking their ionization state at physiological pH. This contrasts with the pyridazinone group in the target compound, which may act as a hydrogen bond acceptor.

Synthetic Accessibility: Compounds with simpler substituents (e.g., ) are more synthetically accessible, whereas the pyridazinone-propyl tail in the target compound introduces challenges in regioselective coupling reactions.

Research Implications

While direct data for the target compound are absent, structural comparisons suggest:

  • Kinase Inhibition Potential: Pyridazinone derivatives are known kinase inhibitors (e.g., c-Met inhibitors), implying the target compound may share this activity .
  • Metabolic Stability: The tetrahydro-2H-pyran group in and tetrazole in are metabolically robust motifs, which the pyridazinone-propyl tail may emulate.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of structurally similar dihydropyridine derivatives often involves multi-step processes, including amide coupling, cyclization, or nucleophilic substitution. For example, details a synthesis protocol using tetrahydrofuranamine and intermediates under controlled conditions (34% yield), with purification via column chromatography. To optimize efficiency:

  • Use statistical design of experiments (DoE) to minimize trial-and-error approaches. This involves screening variables (e.g., temperature, solvent, catalyst) using factorial designs to identify critical parameters .
  • Apply microwave-assisted synthesis to reduce reaction times, as seen in for triazolo-pyridine derivatives.
  • Monitor reactions with NMR or TLC () to track intermediate formation and adjust conditions in real time.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., δ 11.02 ppm for NH protons in ) and coupling patterns. Use DMSO-d6 as a solvent for solubility and deuterium locking .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error, as demonstrated for triazolo-pyridines in (e.g., HRMS m/z 334.1553 for C20H20N3O2).
  • HPLC : Achieve >99% purity using reverse-phase C18 columns with UV detection (e.g., 99.57% purity in ).

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to predict reactive sites via Fukui indices or electrostatic potential maps. highlights ICReDD’s approach to reaction path searches using quantum methods .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Compare binding affinities of substituents (e.g., methoxy vs. trifluoromethyl groups) .
  • QSAR Models : Train models on existing bioactivity data to correlate structural features (e.g., logP, polar surface area) with activity, as suggested by ’s focus on pyridinecarboxamide derivatives.

Advanced: How should researchers address discrepancies in spectral data or unexpected reaction outcomes?

Methodological Answer:

  • Cross-Validation : Replicate reactions under inert atmospheres (e.g., argon) to rule out oxidation side products ().
  • Isotopic Labeling : Use deuterated reagents to confirm reaction mechanisms (e.g., D2O exchange in NMR to identify labile protons) .
  • Synchrotron XRD : Resolve ambiguous crystal structures if standard NMR/MS data are inconclusive.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., pyridazine derivatives in ) to anticipate risks (e.g., respiratory irritation).
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, as outlined in for hydroxy-oxo-dihydropyridazine derivatives .

Advanced: How can reaction kinetics and mechanistic studies enhance process scalability?

Methodological Answer:

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., carbonyl stretches at ~1700 cm⁻¹ in ).
  • Rate Law Determination : Conduct pseudo-first-order experiments under varying concentrations to identify rate-limiting steps.
  • Scale-Up Strategies : Apply membrane separation technologies () to purify intermediates efficiently at larger scales .

Basic: What are the key solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility Profiling : Test in DMSO (common for biological assays) and aqueous buffers (pH 1–12) to identify formulation challenges.
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring ().
  • Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to avoid amorphous forms.

Advanced: How can researchers leverage hybrid experimental-computational workflows for mechanistic insights?

Methodological Answer:

  • Reaction Network Analysis : Combine DFT calculations (e.g., transition state energies) with experimental kinetic data to map pathways () .
  • Machine Learning : Train models on reaction yields and conditions from literature (e.g., ’s indazole derivatives) to predict optimal solvent/catalyst combinations.
  • Feedback Loops : Integrate computational predictions with high-throughput screening, as described in ICReDD’s methodology .

Basic: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 70:30 → 50:50) for initial purification.
  • Preparative HPLC : Employ C18 columns with acetonitrile/water (+0.1% TFA) for final polishing ().
  • Ion-Exchange Resins : Separate charged byproducts (e.g., unreacted amines) using Dowex® 50WX4 .

Advanced: How can isotopic labeling or derivatization aid in metabolite tracking?

Methodological Answer:

  • 13C/15N Labeling : Synthesize isotopologues via labeled precursors (e.g., 13C-methoxy groups) to trace metabolic pathways in vitro .
  • Fluorescent Tagging : Introduce dansyl or BODIPY groups via amide coupling for cellular imaging (e.g., ’s fluorophenyl derivatives) .
  • Radiolabeling : Use 3H/14C isotopes in autoradiography studies, ensuring compliance with radiation safety protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.